4-Chloro-2-(propan-2-yloxy)phenol
Overview
Description
4-Chloro-2-(propan-2-yloxy)phenol is an organic compound with the molecular formula C₉H₁₁ClO₂ It is a chlorinated phenol derivative, where the phenol ring is substituted with a chlorine atom at the fourth position and an isopropoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(propan-2-yloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and isopropyl alcohol.
Reaction: The reaction is carried out under basic conditions, where 4-chlorophenol is reacted with isopropyl alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction mixture is heated to reflux, allowing the formation of this compound through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom, forming 2-(propan-2-yloxy)phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(propan-2-yloxy)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(propan-2-yloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yloxy)phenol involves its interaction with biological targets, such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorine atom and isopropoxy group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Lacks the isopropoxy group, making it less lipophilic.
2-(Propan-2-yloxy)phenol: Lacks the chlorine atom, affecting its reactivity and biological activity.
4-Bromo-2-(propan-2-yloxy)phenol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical and biological properties.
Uniqueness
4-Chloro-2-(propan-2-yloxy)phenol is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-propan-2-yloxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMTXUDXVRPES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300249 | |
Record name | 4-Chloro-2-(1-methylethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-12-7 | |
Record name | 4-Chloro-2-(1-methylethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18113-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(1-methylethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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